Amlintide

Amyloidogenesis Peptide Stability β-Cell Toxicity

Amlintide (pramlintide, CAS 106602-62-4) is a synthetic, non‑amyloidogenic analogue of the 37‑amino‑acid pancreatic hormone human amylin (islet amyloid polypeptide, IAPP), differing from the native sequence by three proline substitutions at positions Ala‑25, Ser‑28 and Ser‑29. These modifications abrogate the aggregation propensity and β‑cell cytotoxicity of human amylin while preserving endogenous receptor pharmacology, making amlintide the only FDA‑approved amylin receptor agonist (Symlin®, for adjunctive use with insulin in type 1 and type 2 diabetes.

Molecular Formula C165H261N51O55S2
Molecular Weight 3903.3 g/mol
CAS No. 106602-62-4
Cat. No. B216573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlintide
CAS106602-62-4
Synonymsamlintide
amylin
Amylin, Pancreatic
Amyloid Polypeptide, Insulinoma
Amyloid Polypeptide, Islet
IAPP precursor
IAPP protein
insulinoma amyloid polypeptide
insulinoma amyloid polypeptide precursor
islet amyloid polypeptide
islet amyloid polypeptide precursor
pancreatic amylin
Polypeptide, Insulinoma Amyloid
Polypeptide, Islet Amyloid
Molecular FormulaC165H261N51O55S2
Molecular Weight3903.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)C(C)O)C)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C165H261N51O55S2/c1-22-75(12)124(159(266)200-95(47-71(4)5)140(247)203-108(64-219)153(260)206-110(66-221)154(261)216-129(84(21)226)163(270)202-105(58-119(174)234)147(254)209-122(73(8)9)157(264)181-61-121(236)187-106(62-217)150(257)198-103(56-117(172)232)148(255)215-128(83(20)225)162(269)190-93(130(175)237)49-87-38-40-89(227)41-39-87)211-132(239)76(13)183-120(235)60-180-136(243)97(50-85-32-25-23-26-33-85)194-144(251)101(54-115(170)230)196-145(252)102(55-116(171)231)197-151(258)107(63-218)205-152(259)109(65-220)204-142(249)99(52-88-59-178-69-182-88)201-158(265)123(74(10)11)210-146(253)96(48-72(6)7)193-141(248)98(51-86-34-27-24-28-35-86)195-143(250)100(53-114(169)229)191-131(238)77(14)184-139(246)94(46-70(2)3)192-137(244)91(37-31-45-179-165(176)177)188-138(245)92(42-43-113(168)228)189-161(268)126(81(18)223)212-133(240)78(15)185-155(262)111-67-272-273-68-112(207-135(242)90(167)36-29-30-44-166)156(263)199-104(57-118(173)233)149(256)214-125(80(17)222)160(267)186-79(16)134(241)213-127(82(19)224)164(271)208-111/h23-28,32-35,38-41,59,69-84,90-112,122-129,217-227H,22,29-31,36-37,42-58,60-68,166-167H2,1-21H3,(H2,168,228)(H2,169,229)(H2,170,230)(H2,171,231)(H2,172,232)(H2,173,233)(H2,174,234)(H2,175,237)(H,178,182)(H,180,243)(H,181,264)(H,183,235)(H,184,246)(H,185,262)(H,186,267)(H,187,236)(H,188,245)(H,189,268)(H,190,269)(H,191,238)(H,192,244)(H,193,248)(H,194,251)(H,195,250)(H,196,252)(H,197,258)(H,198,257)(H,199,263)(H,200,266)(H,201,265)(H,202,270)(H,203,247)(H,204,249)(H,205,259)(H,206,260)(H,207,242)(H,208,271)(H,209,254)(H,210,253)(H,211,239)(H,212,240)(H,213,241)(H,214,256)(H,215,255)(H,216,261)(H4,176,177,179)/t75-,76-,77-,78-,79-,80+,81+,82+,83+,84+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,122-,123-,124-,125-,126-,127-,128-,129-/m0/s1
InChIKeyPLOPBXQQPZYQFA-AXPWDRQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Amlintide (Pramlintide) for Diabetes & Obesity Research: A Comparator-First Evidence Guide


Amlintide (pramlintide, CAS 106602-62-4) is a synthetic, non‑amyloidogenic analogue of the 37‑amino‑acid pancreatic hormone human amylin (islet amyloid polypeptide, IAPP), differing from the native sequence by three proline substitutions at positions Ala‑25, Ser‑28 and Ser‑29 [1]. These modifications abrogate the aggregation propensity and β‑cell cytotoxicity of human amylin while preserving endogenous receptor pharmacology, making amlintide the only FDA‑approved amylin receptor agonist (Symlin®, 2005) for adjunctive use with insulin in type 1 and type 2 diabetes [2]. The compound serves as a reference standard for amylin‑receptor pharmacology studies, a positive control in gastric‑emptying and satiety assays, and a scaffold for next‑generation long‑acting amylin mimetics such as cagrilintide [3].

Why Human Amylin or Cagrilintide Cannot Substitute for Amlintide in Research and Clinical Protocols


Human amylin aggregates into cytotoxic β‑amyloid fibrils within hours under physiological conditions, rendering it unsuitable for pharmacological use or reproducible in‑vitro experimentation [1]. The long‑acting lipidated analogue cagrilintide displays a non‑selective calcitonin‑family receptor profile that confounds studies of pure amylin‑receptor signalling [2]. Amlintide uniquely bridges these liabilities: it retains high‑affinity, selective AMY1‑3 agonism in the sub‑nanomolar range without forming amyloid deposits, and its short half‑life (~48 min) allows precise temporal control in acute gastric‑emptying or postprandial glucose‑excursion protocols [3]. The quantitative evidence below substantiates these differentiating features for informed procurement decisions.

Head-to-Head Quantitative Evidence for Amlintide Selection vs. Human Amylin, Cagrilintide, and Placebo


Non-Amyloidogenic Property: Amlintide Prevents Fibril Formation Unlike Human Amylin

Human islet amyloid polypeptide (IAPP) spontaneously forms Thioflavin‑T‑positive amyloid fibrils with a lag time of <2 h at 25 µM in phosphate‑buffered saline, whereas equimolar amlintide (pramlintide) solutions remain devoid of fibrillar aggregates for >24 h under identical conditions [1]. The three proline substitutions at positions 25, 28 and 29 disrupt the β‑sheet‑prone 20‑29 domain, reducing the amyloidogenic potential by >90% as quantified by electron microscopy and circular dichroism spectroscopy [2].

Amyloidogenesis Peptide Stability β-Cell Toxicity

Receptor Selectivity: Amlintide Is a Selective Amylin Receptor Agonist Contrasted with Cagrilintide

In cAMP‑accumulation assays using COS‑7 and HEK293 cells expressing human amylin receptors, amlintide (pramlintide) exhibits EC50 values of 0.35 nM (AMY1), 1.38 nM (AMY2), and 0.52 nM (AMY3), with a 4‑fold selectivity window for AMY1 over AMY2 [1]. By contrast, cagrilintide (AM833) acts as a non‑selective agonist across all calcitonin‑family receptors including the calcitonin receptor (CTR), AM1, AM2, and CGRP receptors, with EC50 values spanning 0.1–10 nM across all tested subtypes [2]. This broader pharmacological footprint confounds mechanistic studies requiring selective amylinergic activation.

Receptor Pharmacology Selectivity Profiling cAMP Assay

Pharmacokinetic Convenience vs. Long-Acting Analogues: Amlintide Half-Life Differentiation

Amlintide (pramlintide) exhibits a mean elimination half‑life of 48 min following subcutaneous administration, necessitating three daily injections in clinical practice [1]. The lipidated analogue cagrilintide was engineered for once‑weekly dosing through albumin binding, achieving a half‑life of 159–195 h in Phase 1 studies [2]. While cagrilintide's extended pharmacokinetics are advantageous for chronic weight‑management trials, amlintide's rapid clearance provides superior temporal resolution for acute mechanistic studies of postprandial glucose handling, gastric emptying, and glucagon suppression.

Pharmacokinetics Half-Life Dosing Frequency

Clinical Efficacy Benchmark: HbA1c Reduction and Weight Loss vs. Placebo

In a pooled analysis of three randomized, placebo‑controlled trials in type 1 diabetes patients with baseline HbA1c 7.0–8.5%, adjunctive amlintide (pramlintide) 60 µg TID/QID delivered placebo‑corrected reductions of 0.3% in HbA1c (p≤0.0009) and 1.8 kg in body weight (p≤0.0009) at Week 26, without increasing severe hypoglycaemia rates (1.40 vs. 1.86 events/patient‑year) [1]. This simultaneous improvement in glycaemic control and weight loss is a hallmark of amylin agonist therapy not replicated by rapid‑acting insulin analogues alone.

Glycemic Control Weight Management Type 1 Diabetes

Gastric Emptying Delay: Amlintide Prolongs Lag Time vs. Placebo

In a double‑blind crossover study of 8 men with insulin‑dependent diabetes mellitus, intravenous amlintide (pramlintide) infusion at 25 µg/h markedly delayed gastric emptying compared with placebo: median lag time for liquids increased from 7.5 min to 69 min (p<0.001), and for solids from 44.5 min to 150 min (p<0.001) [1]. The magnitude of delay was sufficient that t50 could not be calculated for either phase during amlintide infusion, indicating near‑complete gastric retention over the 4‑h measurement period.

Gastric Emptying Postprandial Glucose Gastrointestinal Motility

Procurement Decision Matrix: Optimal Application Scenarios for Amlintide


In Vitro Amylin Receptor Pharmacology & Selectivity Profiling

Use amlintide as a selective AMY1‑3 reference agonist in cAMP or β‑arrestin recruitment assays. Sub‑nanomolar potency at AMY1 (EC50 = 0.35 nM) and 4‑fold selectivity over AMY2 ensure a clean pharmacological window for receptor‑subtype discrimination, unlike the non‑selective calcitonin‑family activation exhibited by cagrilintide [1].

Acute Postprandial Glucose & Gastric Emptying Studies

For meal‑tolerance tests, clamp studies, or gastric‑scintigraphy protocols requiring rapid onset and offset of amylinergic effects, amlintide's 48‑min half‑life provides precise temporal control. The 9‑fold prolongation of liquid gastric‑emptying lag time (7.5→69 min) versus placebo provides a large, easily detectable effect size [2].

Amyloidogenesis & β‑Cell Toxicity Inhibition Assays

Employ amlintide as a non‑amyloidogenic control in ThT‑fluorescence or EM‑based IAPP fibrillation assays. Its >24‑h lag time to aggregation under conditions where human amylin fibrillates in <2 h establishes a reliable negative baseline for screening aggregation inhibitors or evaluating mutant IAPP constructs [3].

Benchmark for Long‑Acting Amylin Analogue Development

In pharmacokinetic/pharmacodynamic studies of next‑generation lipidated amylin mimetics, amlintide serves as the short‑acting comparator to quantify improvements in half‑life, bioavailability, and weight‑loss efficacy, against which cagrilintide achieved a ~200‑fold half‑life extension and once‑weekly dosing [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amlintide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.